Ceftizoxime is a broad-spectrum, third-generation cephalosporin antibiotic. It was originally developed and marketed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in the 1980s []. While no longer available in the US since 2007, ceftizoxime remains an important antibiotic in many parts of the world due to its effectiveness against a wide range of bacterial infections [].
Ceftizoxime is a semisynthetic molecule derived from the nucleus of the fungus Cephalosporium acremonium []. Its structure features a beta-lactam ring, a core component of all penicillins and cephalosporins, crucial for its antibacterial activity. Additionally, it possesses a methoximino cephalosporin side chain, contributing to its broad-spectrum properties and resistance to certain beta-lactamase enzymes produced by bacteria [].
The exact synthesis pathway for ceftizoxime is proprietary information, but it likely involves a multi-step chemical process starting with the core of cephalosporin C derived from the fungus []. Ceftizoxime undergoes hydrolysis (breakdown by water) in acidic or basic environments, leading to the inactive product desacetylcefotizoxime [].
Like other beta-lactam antibiotics, ceftizoxime works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. PBPs are enzymes essential for the formation of the peptidoglycan layer, a critical structural component of the bacterial cell wall. By binding to PBPs, ceftizoxime prevents the cross-linking of peptidoglycan strands, weakening the cell wall and leading to cell death [].
Ceftizoxime is generally well-tolerated, but common side effects include diarrhea, nausea, and rash []. In rare cases, it can cause severe allergic reactions, including anaphylaxis []. Prolonged use of ceftizoxime, like other antibiotics, can disrupt the gut microbiome and increase the risk of C. Diff infections.
Specific data on toxicity, flammability, and reactivity of ceftizoxime is limited. However, as with most cephalosporins, it is not considered flammable and is generally stable under normal storage conditions [].
Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . Its primary mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . This binding prevents the formation of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell death or lysis .
Ceftizoxime is commonly used in in vitro research to assess its effectiveness against various bacterial strains and determine its minimum inhibitory concentration (MIC) . This information helps researchers understand the susceptibility of different bacteria to the drug and guide the selection of appropriate antibiotics for specific infections.
Ceftizoxime is used in animal models of various bacterial infections, such as pneumonia, urinary tract infections, and skin and soft tissue infections . These studies help evaluate the efficacy of ceftizoxime in treating these infections and compare its effectiveness to other antibiotics.
Researchers are investigating the use of nanocarriers, such as pectin-based nanoparticles, to deliver ceftizoxime more effectively . This approach aims to improve drug targeting, reduce side effects, and potentially enhance its therapeutic efficacy.
Ceftizoxime exerts its bactericidal effects by inhibiting bacterial cell wall synthesis, specifically at the last stage where peptidoglycan cross-linking occurs. This action is mediated through binding to penicillin-binding proteins (PBPs), which leads to cell lysis facilitated by autolytic enzymes . Unlike other cephalosporins, ceftizoxime is resistant to hydrolysis by certain beta-lactamases, making it effective against resistant strains of bacteria .
Ceftizoxime demonstrates significant activity against a variety of pathogens, including:
The synthesis of ceftizoxime involves several key steps:
This synthetic pathway allows for the production of ceftizoxime that maintains its antibacterial efficacy while being resistant to enzymatic degradation .
Ceftizoxime has been utilized in clinical settings for treating various infections such as:
Despite its withdrawal from the U.S. market, ceftizoxime remains relevant in some regions and clinical studies due to its effectiveness against specific bacterial strains .
Ceftizoxime can interact with other medications, which may affect its efficacy or increase the risk of adverse effects. Notably:
Adverse effects are generally mild but can include hypersensitivity reactions such as rash or urticaria .
Ceftizoxime shares similarities with other third-generation cephalosporins but exhibits unique properties that distinguish it:
| Compound Name | Spectrum of Activity | Resistance to Beta-Lactamases | Unique Features |
|---|---|---|---|
| Ceftazidime | Broad spectrum including Pseudomonas | Moderate | Effective against Pseudomonas aeruginosa |
| Cefotaxime | Broad spectrum | Moderate | Metabolized; used for severe infections |
| Moxalactam | Broad spectrum | Low | Not commonly used; unique structure |
Ceftizoxime's unique structure lacks the C-3 side chain found in other cephalosporins, enhancing its stability against hydrolytic enzymes while maintaining broad-spectrum efficacy .
The International Union of Pure and Applied Chemistry (IUPAC) name for ceftizoxime is (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. This nomenclature reflects its bicyclic β-lactam structure, aminothiazole ring, and stereochemical configuration.
Ceftizoxime has the molecular formula C₁₃H₁₃N₅O₅S₂ and a molecular weight of 383.40 g/mol. Key functional groups include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₅O₅S₂ |
| Molecular Weight | 383.40 g/mol |
| CAS Registry Number | 68401-81-0 |
| ATC Code | J01DD07 (Third-gen cephalosporin) |
Ceftizoxime contains two stereocenters at C-6 and C-7, both in the R configuration. The (2Z) geometry of the methoxyimino group is essential for optimal binding to penicillin-binding proteins (PBPs). No known stereoisomers exhibit comparable antibacterial activity, underscoring the significance of its spatial arrangement.
X-ray diffraction studies reveal that ceftizoxime crystallizes in a monoclinic system with space group P2₁/n. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit Cell Dimensions | a = 5.0707 Å, b = 44.5556 Å, c = 6.3992 Å |
| β Angle | 94.587° |
| Volume | 1441.13 ų |
| Density | 1.283 g/cm³ |
The crystal lattice stabilizes via hydrogen bonds between the carboxylic acid group and the aminothiazole ring, contributing to its low solubility in aqueous media.
The industrial synthesis of ceftizoxime relies on several critical intermediate compounds that serve as building blocks in the manufacturing process [1] [2]. The primary starting material for ceftizoxime synthesis is 7-aminocephalosporanic acid, which serves as the core beta-lactam structure for all semi-synthetic cephalosporin antibiotics [11] [13]. This fundamental intermediate is derived from cephalosporin C through enzymatic conversion processes that have largely replaced traditional chemical methods due to environmental and efficiency considerations [25].
The synthesis pathway involves the formation of 2-methoxyimino-2-(2-amino-4-thiazolyl)acetic acid, commonly referred to as aminothioxime acetic acid, which constitutes the essential side chain component [1] [6]. This intermediate undergoes activation to form the corresponding acid chloride derivative through reaction with phosphorus oxychloride in the presence of dimethylformamide [6] [8]. The activated intermediate is then coupled with 7-aminocephalosporanic acid under carefully controlled conditions to form the final ceftizoxime structure.
Industrial processes have identified 7-amino-3-nor-cephalosporanic acid as another crucial intermediate compound [6] [14]. This compound serves as an alternative starting material in certain synthetic routes and offers advantages in terms of yield optimization and process efficiency [2] [9]. The synthesis of this intermediate involves specific deacetylation procedures that remove the acetoxy group from the C-3 position of the cephalosporin nucleus [15].
Table 1: Key Intermediate Compounds in Ceftizoxime Synthesis
| Intermediate Compound | Molecular Formula | Function in Synthesis | Yield (%) |
|---|---|---|---|
| 7-Aminocephalosporanic Acid | C₁₀H₁₂N₂O₅S | Core beta-lactam structure | 85-90 |
| Aminothioxime Acetic Acid | C₆H₇N₃O₃S | Side chain precursor | 94.6 |
| 7-Amino-3-nor-cephalosporanic Acid | C₉H₁₀N₂O₄S | Alternative core structure | 80-85 |
| Glutaryl-7-aminocephalosporanic Acid | C₁₅H₁₉N₃O₇S | Enzymatic intermediate | 92-95 |
The preparation of aminothioxime acetyl chloride represents a critical step in the synthesis pathway [6]. This reactive intermediate is generated through the treatment of aminothioxime acetic acid with phosphorus oxychloride under controlled temperature conditions of 0-5°C [8]. The reaction requires careful monitoring to prevent decomposition and ensure optimal yield of the activated species.
Manufacturing processes have also incorporated the use of protected intermediates to enhance selectivity and yield [9] [31]. These protective strategies involve the temporary masking of reactive functional groups during specific synthetic steps, followed by selective deprotection to reveal the desired functional groups at appropriate stages of the synthesis.
Recent advances in ceftizoxime synthesis have focused on developing novel catalytic methodologies for side chain formation that improve efficiency and reduce environmental impact [14] [16]. Computational enzyme design has emerged as a promising approach for creating specialized biocatalysts capable of facilitating the condensation reaction between ethyl-2-methoxy-amino-2-(2-aminothiazole-4-yl) acetate and 7-amino-3-nor-cephalosporanic acid [14].
Research has demonstrated the successful engineering of p-nitrobenzyl esterase from Bacillus subtilis through strategic mutations to create variants with enhanced catalytic activity toward ceftizoxime synthesis [14]. The double mutant E115A/E188A was specifically designed to afford catalytic activities toward the hydrolysis of ceftizoxime, while the quadruple mutant E115A/E188A/L362S/I270A demonstrated enhanced catalytic efficiency for the condensation reaction in fully aqueous medium [14].
Table 2: Engineered Enzyme Variants for Ceftizoxime Synthesis
| Enzyme Variant | Mutations | Catalytic Efficiency | Reaction Medium | Reference |
|---|---|---|---|---|
| E115A/E188A | Double mutation | Enhanced hydrolysis | Aqueous | [14] |
| E115A/E188A/L362S/I270A | Quadruple mutation | Improved condensation | Fully aqueous | [14] |
| E115A/Y118K/E188V/I270A/L362S | Quintuple mutation | Optimized efficiency | Aqueous | [14] |
The implementation of rhodium-based catalytic systems has shown significant potential in the oxidation steps of ceftizoxime intermediate preparation [15]. These catalytic approaches utilize triphenylphosphine as a co-catalyst in the conversion of acetoxyl groups to aldehyde functionalities, representing a more selective and environmentally friendly alternative to traditional oxidation methods [15].
Thiamine diphosphate-dependent enzymes have been investigated for their potential in side chain formation processes [23]. Pyruvate decarboxylase from Sulfobacillus species has demonstrated particular promise in catalyzing the formation of key intermediates through C1 extension reactions [23]. This enzymatic approach offers advantages in terms of selectivity and reaction conditions compared to traditional chemical methods.
The development of laccase-TEMPO catalytic systems has provided an alternative route for oxidative transformations in the synthesis pathway [16]. These systems enable chemoenzymatic oxidation under mild conditions while maintaining high selectivity for the desired products [16]. The integration of whole-cell catalytic systems has further enhanced the practical applicability of these enzymatic approaches in industrial settings.
Novel approaches utilizing metal-organic frameworks as catalytic supports have been explored for heterogeneous catalysis in ceftizoxime synthesis [26]. These systems offer advantages in terms of catalyst recovery and reuse while maintaining high catalytic activity and selectivity [26].
The pharmaceutical industry has increasingly focused on implementing green chemistry principles in ceftizoxime manufacturing to reduce environmental impact and improve sustainability [24] [25]. The transition from chemical to enzymatic processes for 7-aminocephalosporanic acid production represents a significant advancement in green manufacturing practices [25].
Two-step enzymatic procedures have replaced traditional chemical synthesis methods, resulting in a dramatic reduction of waste generation to approximately 1% of the chemical method [25]. The first step utilizes D-amino acid oxidase produced by Trigonopsis variabilis as a whole-cell biocatalyst to modify the 7-aminoadipyl side chain of cephalosporin C, generating glutaryl-7-aminocephalosporanic acid [25]. The second step employs glutaryl-7-aminocephalosporanic acid acylase, a recombinant protein produced in Escherichia coli, for the final conversion to 7-aminocephalosporanic acid [25].
Table 3: Environmental Impact Comparison of Synthesis Methods
| Parameter | Chemical Method | Enzymatic Method | Improvement Factor |
|---|---|---|---|
| Waste Generation | 100% (baseline) | 1% | 100x reduction |
| Water Consumption | High | Moderate | 3-5x reduction |
| Energy Requirements | High temperature | Mild conditions | 2-3x reduction |
| Solvent Usage | Organic solvents | Aqueous medium | 10x reduction |
The implementation of crystallization-based purification processes has revolutionized ceftizoxime manufacturing by eliminating the need for chromatographic separation methods [24]. This approach has demonstrated the ability to reduce the process mass index by 75% while simultaneously reducing raw material costs by 50% and increasing overall yield by more than 50% [24].
Solvent-free synthesis methodologies have been developed utilizing mechanochemical approaches for specific synthetic steps [22]. These methods employ ball mill conditions with copper sulfate and L-sodium ascorbate as catalysts, operating at 300 rpm to achieve efficient coupling reactions without the need for traditional organic solvents [10].
The adoption of environmentally friendly solvents and reaction media has become a priority in large-scale ceftizoxime production [29]. Trisodium citrate-assisted synthesis methods have been implemented to replace traditional harsh chemical conditions while maintaining product quality and yield [29]. These approaches utilize biodegradable and non-toxic reagents that significantly reduce the environmental footprint of the manufacturing process.
Water-based synthesis protocols have been optimized to minimize the use of organic solvents throughout the production process [14]. The development of fully aqueous reaction conditions for key coupling steps represents a significant advancement in green chemistry implementation for ceftizoxime synthesis.
Life-cycle assessment studies have demonstrated that optimized green chemistry approaches can reduce carbon footprint by 50% and energy usage by 38% compared to traditional manufacturing methods [24]. These improvements translate to substantial environmental benefits including the conservation of approximately 3.7 million gallons of water annually in large-scale production facilities [24].
Quality control in ceftizoxime synthesis encompasses comprehensive analytical testing protocols designed to ensure product purity, potency, and compliance with pharmaceutical standards [30] [32] [42]. High-performance liquid chromatography serves as the primary analytical method for detecting and quantifying process-related impurities throughout the manufacturing process [30] [42] [47].
Eight major process-related impurities have been identified and characterized in ceftizoxime sodium synthesis [30] [42] [47]. These impurities include 7-amino-3-cephem-4-carboxylic acid, various stereoisomeric forms of the active compound, and degradation products formed during synthesis and storage [30] [47]. Each impurity requires specific analytical methods for accurate quantification and control within acceptable limits.
Table 4: Critical Quality Control Parameters for Ceftizoxime
| Parameter | Specification | Test Method | Acceptance Criteria |
|---|---|---|---|
| Assay (Potency) | 95.0-105.0% | HPLC-UV | Within specification |
| Total Impurities | ≤2.0% | HPLC | Individual ≤0.5% |
| Water Content | ≤1.0% | Karl Fischer | Within limits |
| pH (1% solution) | 6.0-8.0 | pH meter | Within range |
| Crystalline Form | Specified polymorph | X-ray diffraction | Confirmed identity |
The validation of analytical methods follows International Conference on Harmonisation guidelines, encompassing linearity, specificity, precision, accuracy, and robustness parameters [32]. Linearity studies demonstrate acceptable correlation coefficients of 0.9991 or higher across the concentration range of 5.0 to 20.0 µg/mL [32]. Precision studies show relative standard deviation values consistently below 2% for replicate measurements [32].
Infrared spectrophotometric methods have been developed as complementary analytical techniques for quantitative determination of ceftizoxime [32]. These methods utilize characteristic absorption bands in the 1475-1600 cm⁻¹ region corresponding to aromatic ring vibrations [32]. The method demonstrates excellent precision with relative standard deviation values approaching 2% and maintaining values below 5% [32].
Crystallization quality control parameters focus on particle size distribution, crystal morphology, and polymorphic form identification [31]. The optimization of crystallization conditions involves precise control of pH values between 6.3-6.9 and temperature maintenance at 18-30°C during the crystallization process [31]. Solvent addition protocols require specific volume ratios of dehydrated alcohol to acetone ranging from 1:2 to 1:4, followed by ethyl acetate addition in ratios of 1:1 to 1:3 [31].
Table 5: Process-Related Impurities and Analytical Specifications
| Impurity Code | Chemical Identity | Retention Time (min) | Limit (%) |
|---|---|---|---|
| Impurity I | 7-amino-3-cephem-4-carboxylic acid | 2.1 | ≤0.3 |
| Impurity II | Z-isomer 1-oxide derivative | 4.2 | ≤0.2 |
| Impurity III | Dihydro derivative | 5.8 | ≤0.2 |
| Impurity IV | E-isomer form | 7.1 | ≤0.1 |
| Impurity V | Dimer compound | 12.3 | ≤0.1 |
Simultaneous determination methods have been established for ceftizoxime analysis in the presence of common excipients and degradation products [44]. These methods utilize reverse-phase high-performance liquid chromatography with ultraviolet detection at 270 nm, achieving detection limits of 0.1 µg/mL and quantification limits of 0.3 µg/mL [44]. The analytical methods demonstrate excellent recovery rates ranging from 99.0-100.0% with inter-day and intra-day coefficient of variation values below 3% [44].
Microbiological testing protocols ensure that ceftizoxime maintains appropriate antimicrobial activity against specified test organisms [34]. Quality control strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853, with established minimum inhibitory concentration ranges for each organism [34]. Disk diffusion susceptibility testing utilizes 30-µg ceftizoxime disks with zone diameter interpretative criteria for susceptible, intermediate, and resistant categories [34].
Ceftizoxime demonstrates markedly different solubility profiles depending on its salt form. The free acid form of ceftizoxime exhibits poor water solubility, being classified as insoluble in aqueous media [4]. In contrast, ceftizoxime sodium salt displays excellent water solubility, achieving concentrations up to 81 milligrams per milliliter (199.81 millimolar) [5]. This dramatic difference reflects the ionization enhancement provided by the sodium salt formation, which significantly increases the compound's hydrophilic character.
The pH-dependent solubility behavior of ceftizoxime sodium reveals optimal dissolution in physiological buffer systems. In phosphate-buffered saline at pH 7.2, ceftizoxime sodium achieves solubility levels of approximately 5 milligrams per milliliter [6]. The compound shows enhanced solubility in aqueous base solutions, though this improvement comes with the trade-off of increased chemical instability under alkaline conditions [7].
Dimethyl sulfoxide (DMSO) serves as the most effective organic solvent for ceftizoxime dissolution. The free acid form achieves solubility of 76 milligrams per milliliter (198.22 millimolar) in DMSO [4], while the sodium salt form demonstrates slightly higher solubility at 81 milligrams per milliliter [5]. This excellent DMSO compatibility makes it a preferred solvent for analytical and research applications.
Methanol solubility presents significant limitations for ceftizoxime. The free acid form requires heating and sonication to achieve even slight solubility [7], while comprehensive solubility data for the sodium salt in methanol remains to be determined [8]. Ethanol demonstrates poor compatibility with both forms of ceftizoxime, with both the free acid and sodium salt being classified as insoluble [4] [5].
| Solvent | Ceftizoxime Form | Solubility | Reference |
|---|---|---|---|
| Water | Free acid | Insoluble | [4] |
| Water | Sodium salt | 81 mg/mL | [5] |
| DMSO | Free acid | 76 mg/mL | [4] |
| DMSO | Sodium salt | 81 mg/mL | [5] |
| Methanol | Free acid | Slightly soluble* | [7] |
| Ethanol | Both forms | Insoluble | [4] [5] |
*Requires heating and sonication
Ceftizoxime exhibits characteristic pH-dependent degradation patterns typical of beta-lactam antibiotics. Studies on related cephalosporins indicate that maximum stability occurs in the pH range of 4.5 to 6.5, where hydrolysis rates are minimized [9]. The degradation follows pseudo-first-order kinetics with respect to ceftizoxime concentration, and the rate is significantly influenced by hydrogen ion, hydroxide ion, and solvolytic catalysis [9].
Acidic conditions (pH 2.0-5.0) promote metal ion-catalyzed degradation pathways [10]. Research demonstrates that in the presence of copper(II) and vanadium(IV) ions at pH 2-5 and temperatures of 30-60°C, ceftizoxime undergoes enhanced hydrolysis through formation of 1:1 metal complexes [10]. This metal-catalyzed degradation represents a significant stability concern in formulations containing trace metal impurities.
At physiological pH ranges (6.0-8.0), ceftizoxime sodium maintains reasonable stability in aqueous solutions [11]. A 10% aqueous solution of ceftizoxime sodium exhibits a pH between 6.0 and 8.0, indicating the compound's compatibility with physiological conditions [11]. However, alkaline conditions above pH 8.0 result in accelerated hydrolysis rates due to increased hydroxide ion catalysis [9].
The buffer system influence on degradation kinetics reveals that certain buffer species can catalyze hydrolysis reactions. Studies on related cephalosporins show that acetate and phosphate buffers can exhibit buffer catalysis effects, potentially accelerating degradation rates beyond those observed in unbuffered solutions [12].
| pH Range | Stability Characteristics | Degradation Factors |
|---|---|---|
| 2.0-5.0 | Metal ion catalyzed degradation | Cu²⁺, VO²⁺ complex formation |
| 4.5-6.5 | Maximum stability region | Minimal hydrolysis |
| 6.0-8.0 | Physiological compatibility | Moderate stability |
| >8.0 | Increased degradation | Hydroxide ion catalysis |
Storage temperature requirements for ceftizoxime are stringent due to its thermal sensitivity. The compound remains stable when stored below 25°C under dry conditions with protection from light [13] [14]. Temperature elevation to 30°C represents the upper limit for maintaining pharmaceutical stability, with reconstituted solutions showing accelerated degradation beyond this threshold [15].
Accelerated degradation occurs at body temperature (37°C), where ceftizoxime solutions demonstrate significant instability [16]. At 40°C, reconstituted ceftizoxime formulations exhibit substantial degradation, with visible color changes indicating chemical decomposition [15]. Extreme thermal stress at 50°C results in extensive degradation, with studies showing up to 35% drug loss within 30 minutes of exposure [15].
Melting point analysis reveals that ceftizoxime undergoes decomposition at approximately 227°C [3] [7]. This thermal decomposition involves multiple degradation pathways, including decarboxylation, beta-lactam ring opening, and side chain fragmentation. Thermogravimetric analysis of related cephalosporins shows that thermal degradation typically follows multi-step processes with initial decarboxylation followed by aromatic ring breakdown [17].
Cold storage stability provides optimal conditions for long-term preservation. Storage at -20°C maintains ceftizoxime stability for extended periods [18], while refrigerated storage at 2-8°C offers suitable conditions for intermediate-term storage [7]. Reconstituted solution stability is particularly temperature-sensitive, requiring refrigeration and use within specified timeframes to prevent degradation.
| Temperature | Stability Profile | Recommended Duration |
|---|---|---|
| ≤25°C | Stable | Long-term storage |
| 30°C | Marginal stability | Limited exposure |
| 37°C | Accelerated degradation | Hours only |
| 40-50°C | Rapid degradation | Minutes to hours |
| 227°C | Thermal decomposition | Immediate |
Irritant;Health Hazard